molecular formula C12H6Cl2O2 B1250578 8-Hydroxy-3,4-dichlorodibenzofuran CAS No. 112699-85-1

8-Hydroxy-3,4-dichlorodibenzofuran

Cat. No. B1250578
CAS RN: 112699-85-1
M. Wt: 253.08 g/mol
InChI Key: QEQWUOYIDHZUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-3,4-dichlorodibenzofuran is a member of dibenzofurans.

Scientific Research Applications

Metabolic Pathways in Animals

8-Hydroxy-3,4-dichlorodibenzofuran, a variant of dichlorodibenzofuran, undergoes metabolic transformations in animal models. In rats, it is metabolized to form sulfur-containing and hydroxylated metabolites, with sulfur-containing derivation and hydroxylation being major pathways. This understanding aids in the exploration of its environmental and biological impacts (Kuroki et al., 1989).

Mass Spectral Analysis

The analysis of hydroxy-polychlorinated dibenzofuran (PCDF) metabolites, including variants similar to 8-Hydroxy-3,4-dichlorodibenzofuran, demonstrates the compound's complex mass fragmentation patterns. This is vital for environmental monitoring and understanding the substance's behavior in various ecosystems (Kuroki et al., 1987).

Enzymatic Activity Induction

Studies have shown that chlorinated dibenzofurans, similar to 8-Hydroxy-3,4-dichlorodibenzofuran, induce aryl hydrocarbon hydroxylase in animal models. This enzyme plays a crucial role in xenobiotic metabolism, suggesting potential environmental and health implications of these compounds (Doyle & Fries, 1986).

Receptor Binding Affinities

The binding affinities of chlorinated dibenzofurans to specific receptors can be studied to understand their potential biological impacts. This includes their interactions with receptors that regulate various physiological processes, offering insights into potential health risks (Denommé et al., 1986).

Antagonistic Properties in Biological Systems

Some derivatives of dichlorodibenzofurans demonstrate partial antagonism in biological systems, affecting processes such as enzyme induction. These insights are crucial in understanding the potential therapeutic applications or toxicological risks of these compounds (Harris et al., 1989).

Biodegradation by Microorganisms

Microbial degradation of compounds like 8-Hydroxy-3,4-dichlorodibenzofuran is a key area of study for environmental remediation. Certain bacteria have shown the ability to degrade dibenzofurans, offering potential biotechnological solutions for dioxin pollution (Ishiguro et al., 2000).

Fungal Metabolism

Research on the metabolism of chlorinated dibenzofurans by fungi, like Phlebia lindtneri, opens up possibilities for bioremediation. Fungi can metabolize these compounds into less harmful substances, highlighting an ecological approach to managing environmental contaminants (Mori & Kondo, 2002).

properties

CAS RN

112699-85-1

Molecular Formula

C12H6Cl2O2

Molecular Weight

253.08 g/mol

IUPAC Name

6,7-dichlorodibenzofuran-2-ol

InChI

InChI=1S/C12H6Cl2O2/c13-9-3-2-7-8-5-6(15)1-4-10(8)16-12(7)11(9)14/h1-5,15H

InChI Key

QEQWUOYIDHZUEL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-3,4-dichlorodibenzofuran
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8-Hydroxy-3,4-dichlorodibenzofuran
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Reactant of Route 6
8-Hydroxy-3,4-dichlorodibenzofuran

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